molecular formula C19H13Cl B589463 Benz[a]anthracene-7-chloromethane-13C CAS No. 1391054-60-6

Benz[a]anthracene-7-chloromethane-13C

Cat. No.: B589463
CAS No.: 1391054-60-6
M. Wt: 277.755
InChI Key: KUEKYPPUOKZVFM-HNHCFKFXSA-N
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Description

Benz[a]anthracene-7-chloromethane-13C is a chemical compound with the molecular formula C19H11Cl. It is a derivative of benz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is characterized by the presence of a chlorine atom at the 7th position and a carbon-13 isotope label. This unique structure makes it valuable for various scientific research applications, particularly in the fields of organic chemistry and environmental studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-chloromethane-13C typically involves the chlorination of benz[a]anthracene. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7th position. The use of carbon-13 labeled reagents allows for the incorporation of the isotope into the final product. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the quality and consistency of the final product. The production is carried out in specialized facilities equipped with the necessary safety and environmental controls .

Chemical Reactions Analysis

Types of Reactions: Benz[a]anthracene-7-chloromethane-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benz[a]anthracene-7-chloromethane-13C has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benz[a]anthracene-7-chloromethane-13C involves its interaction with various molecular targets. The compound can intercalate into DNA, leading to potential mutagenic effects. It can also undergo metabolic activation to form reactive intermediates that can bind to proteins and nucleic acids, disrupting their normal functions. The pathways involved include cytochrome P450-mediated oxidation and subsequent conjugation reactions.

Comparison with Similar Compounds

    Benz[a]anthracene: The parent compound without the chlorine and carbon-13 label.

    7-Chlorobenz[a]anthracene: Similar structure but without the carbon-13 label.

    Benz[a]anthracene-7-methyl: A derivative with a methyl group instead of a chloromethane group.

Uniqueness: Benz[a]anthracene-7-chloromethane-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful in tracer studies and isotopic labeling experiments. Its specific structure allows for targeted investigations into its chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

7-(chloro(113C)methyl)benzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2/i12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEKYPPUOKZVFM-HNHCFKFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[13CH2]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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